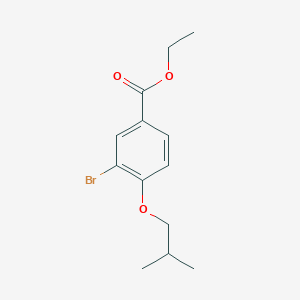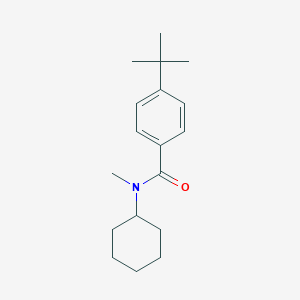![molecular formula C20H20N2O4S B250136 N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(1-naphthyloxy)acetamide](/img/structure/B250136.png)
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(1-naphthyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(1-naphthyloxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(1-naphthyloxy)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(1-naphthyloxy)acetamide is its versatility. It can be used in a variety of lab experiments due to its unique properties. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
The potential applications of N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(1-naphthyloxy)acetamide are vast. Future research may focus on its use as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, its use as a fluorescent probe for the detection of metal ions may be further explored. Further studies may also be conducted to determine its safety and toxicity in various biological systems.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has potential applications in various fields. Its unique properties make it a valuable tool in scientific research. Further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(1-naphthyloxy)acetamide involves the reaction of 4-(dimethylamino)sulfonylphenylamine with 2-(1-naphthyloxy)acetyl chloride in the presence of triethylamine. The reaction proceeds under mild conditions and yields the desired product in good yield.
Aplicaciones Científicas De Investigación
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(1-naphthyloxy)acetamide has been extensively studied for its potential applications in various fields. It has been shown to possess anticancer, anti-inflammatory, and antiviral properties. Additionally, it has been used as a fluorescent probe for the detection of metal ions.
Propiedades
Fórmula molecular |
C20H20N2O4S |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
N-[4-(dimethylsulfamoyl)phenyl]-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C20H20N2O4S/c1-22(2)27(24,25)17-12-10-16(11-13-17)21-20(23)14-26-19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,14H2,1-2H3,(H,21,23) |
Clave InChI |
VKVADWUJZQZMJB-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B250056.png)
![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
![N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide](/img/structure/B250058.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B250059.png)

![4-ethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B250061.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-propoxybenzamide](/img/structure/B250062.png)
![5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250063.png)
![N-cyclohexyl-2-[(4-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B250064.png)


![N-(2-furylmethyl)-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B250075.png)
![N-benzyl-2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-N-methylbenzamide](/img/structure/B250076.png)
![N-benzyl-2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B250077.png)
